5-Pyridin-3-YL-2H-pyrazol-3-ylamine
Overview
Description
The compound of interest, 5-Pyridin-3-yl-2H-pyrazol-3-ylamine, is a derivative of pyrazole and pyridine, which are heterocyclic aromatic organic compounds. Pyrazole derivatives are known for their diverse biological activities and applications in medicinal chemistry. The pyridine moiety is a versatile building block in organic synthesis and is found in many natural products and pharmaceuticals. The combination of these two moieties in a single compound suggests potential for interesting chemical properties and biological activity.
Synthesis Analysis
The synthesis of related pyrazole-pyridine compounds involves various strategies. For instance, the synthesis of 2,6-di(5-aminopyrazol-3-yl)pyridine derivatives has been reported, which includes the formation of iron complex salts that exhibit intermolecular hydrogen bonding and various crystal structures . Another approach involves palladium-catalyzed amidation of 2-chloro-3-amino-heterocycles to produce imidazo[4,5-b]pyridines and -pyrazines . Additionally, the synthesis of 2-substituted pyrazolo[1,5-a]pyridines through cascade direct alkenylation/cyclization reactions has been described, representing a direct route for the preparation of these compounds . A metal-free oxidative [3+2] cycloaddition of N-aminopyridines with α,β-unsaturated carbonyl compounds or electron-withdrawing olefins at room temperature has also been utilized to synthesize functionalized pyrazolo[1,5-a]pyridines .
Molecular Structure Analysis
The molecular structures of pyrazole-pyridine derivatives have been characterized using various techniques. For example, the crystal structures of iron complexes of pyrazole-pyridine derivatives reveal different coordination geometries and supramolecular interactions . The asymmetric ligand 3-phenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine and its ZnCl2 complex have been studied, showing primary cation and secondary anion coordination via hydrogen bonding . The molecular structure of these compounds can significantly influence their physical properties, such as phase behavior and fluorescent properties.
Chemical Reactions Analysis
The chemical reactivity of pyrazole-pyridine derivatives can be diverse. For instance, the reaction of 5-aminopyrazoles with β-dimethylaminopropiophenones leads to the formation of new pyrazolo[3,4-b]pyridines . The electrophilic attack at 3{5}-amino-5{3}-(pyrid-2-yl)-1H-pyrazole can result in differing regiochemistry, yielding various amide and thiourea products . These reactions highlight the potential of pyrazole-pyridine derivatives to undergo transformations that can be useful in the synthesis of complex molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole-pyridine derivatives are influenced by their molecular structure. For example, the ligand 3-phenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine exhibits supercooling and a significant difference in melting and solidification points. Its complex with ZnCl2 undergoes a single crystal-to-crystal phase transition and displays aggregation-induced emission behavior . The photoluminescent properties of these compounds have been studied, showing that the emission intensity and maximum can vary depending on the state (solid or solution) and the presence of complexation . These properties are important for potential applications in materials science and optoelectronics.
Scientific Research Applications
Synthesis and Coordination Chemistry
5-Pyridin-3-YL-2H-pyrazol-3-ylamine derivatives, such as 2,6-di(pyrazol-1-yl)pyridine and 2,6-di(pyrazol-3-yl)pyridine, have been utilized as ligands in coordination chemistry. They are known for forming luminescent lanthanide compounds, useful in biological sensing, and iron complexes with unique thermal and photochemical spin-state transitions (Halcrow, 2005).
Photoreactions in Pyrazolylpyridines
Studies have shown that compounds like 2-(1H-pyrazol-5-yl)pyridine exhibit three types of photoreactions, including excited-state intramolecular and intermolecular double-proton transfer. These processes are significant for dual luminescence and irreversible kinetic coupling of fluorescence bands (Vetokhina et al., 2012).
Antiproliferative Agents
Pyrazole derivatives have been explored for their potential as antiproliferative agents. Specifically, certain pyrazole compounds demonstrated significant cytotoxic effects against cancer cells, indicating their potential in cancer treatment (Ananda et al., 2017).
Electroluminescence in OLEDs
Pyrazol-pyridine ligands have been utilized in the development of orange-red iridium(III) complexes, which demonstrated high efficiency in organic light-emitting devices (OLEDs). These complexes showed potential for enhancing the performance of OLEDs (Su et al., 2021).
Antimicrobial Activity
Some sulfur-containing pyrazole-pyridine hybrids have been developed and tested for antimicrobial activity against various bacterial and fungal strains. These studies contribute to the exploration of new antimicrobial agents (Desai et al., 2022).
Fluorescent Chemosensors
Novel pyridine-pyrazole based compounds have been designed as "turn-off" fluorescent chemosensors, particularly for detecting Fe(III) ions. Such sensors demonstrate high selectivity and sensitivity, indicating their potential in chemical analysis and environmental monitoring (Madhu & Sivakumar, 2019).
properties
IUPAC Name |
5-pyridin-3-yl-1H-pyrazol-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4/c9-8-4-7(11-12-8)6-2-1-3-10-5-6/h1-5H,(H3,9,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USKHSGIEOVXVFW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=CC(=NN2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30428657 | |
Record name | 5-PYRIDIN-3-YL-2H-PYRAZOL-3-YLAMINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30428657 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Pyridin-3-YL-2H-pyrazol-3-ylamine | |
CAS RN |
149246-87-7 | |
Record name | 5-PYRIDIN-3-YL-2H-PYRAZOL-3-YLAMINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30428657 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Pyridin-3-yl-2H-pyrazol-3-ylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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